molecular formula C30H17N3O5 B15166074 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-96-8

6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione

Cat. No.: B15166074
CAS No.: 189383-96-8
M. Wt: 499.5 g/mol
InChI Key: NGHFMBKLULOWML-UHFFFAOYSA-N
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Description

6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tetracene-5,12-dione core with a phenoxy group substituted with a diazenyl group linked to a nitrophenyl moiety. The compound’s structure imparts distinct electronic and photophysical properties, making it of interest in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:

    Diazotization Reaction: The synthesis begins with the diazotization of a primary aromatic amine, such as 4-nitroaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 4-hydroxyphenyl, under basic conditions to form the azo compound.

    Condensation Reaction: The resulting azo compound is then subjected to a condensation reaction with tetracene-5,12-dione in the presence of a suitable catalyst and solvent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and diazenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenoxy and diazenyl derivatives.

Mechanism of Action

The mechanism of action of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets through electronic and steric effects. The diazenyl group can participate in electron transfer processes, while the tetracene core provides a stable framework for these interactions. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is unique due to its combination of a tetracene core with a diazenyl-substituted phenoxy group, imparting distinct electronic and photophysical properties that are not present in similar compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

189383-96-8

Molecular Formula

C30H17N3O5

Molecular Weight

499.5 g/mol

IUPAC Name

6-[4-[(4-nitrophenyl)diazenyl]phenoxy]tetracene-5,12-dione

InChI

InChI=1S/C30H17N3O5/c34-28-24-7-3-4-8-25(24)29(35)27-26(28)17-18-5-1-2-6-23(18)30(27)38-22-15-11-20(12-16-22)32-31-19-9-13-21(14-10-19)33(36)37/h1-17H

InChI Key

NGHFMBKLULOWML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2OC4=CC=C(C=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C6C3=O

Origin of Product

United States

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